N-(4-chlorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[2-(furan-2-yl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S/c22-14-7-9-15(10-8-14)23-20(25)13-24-16-4-1-2-6-18(16)28-19(12-21(24)26)17-5-3-11-27-17/h1-11,19H,12-13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHFWKVUNGSAIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a synthetic compound with potential pharmacological applications. Its structural complexity includes a thiazepin ring, a furan moiety, and a chlorophenyl group, which may contribute to its biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its anticancer properties, antibacterial effects, and mechanisms of action.
- Molecular Formula : C21H17ClN2O3S
- Molecular Weight : 412.9 g/mol
- CAS Number : 863004-90-4
Anticancer Activity
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activity. For instance, thiazolidinone derivatives containing furan moieties have shown moderate to strong antiproliferative effects in various cancer cell lines. Notably:
- Cell Lines Tested : Human leukemia cell lines demonstrated varying sensitivity to these compounds.
- Mechanism of Action : The cytotoxicity was assessed using assays such as MTT and Trypan blue, revealing that electron-donating groups at specific positions on the aromatic ring enhance anticancer efficacy .
Case Study: Thiazolidinone Derivatives
A study synthesized several thiazolidinone derivatives and evaluated their anticancer effects:
- Compounds 5e and 5f showed potent activity against leukemia cells.
- Assays Used : LDH assay and flow cytometric analysis confirmed apoptosis induction in treated cells .
Antibacterial Activity
The antibacterial potential of compounds related to this compound has also been explored. Research has shown that derivatives with similar frameworks possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : Some synthesized compounds displayed MIC values as low as 3.91 mg/L against various bacterial strains.
- Comparison with Standard Drugs : Certain compounds exhibited antibacterial activity comparable to traditional antibiotics like oxacillin and cefuroxime .
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis through mitochondrial pathways.
- Inhibition of Key Enzymes : Some derivatives inhibit enzymes critical for bacterial survival and cancer cell proliferation .
Summary Table of Biological Activities
| Activity Type | Assessed Compounds | Key Findings |
|---|---|---|
| Anticancer | Thiazolidinone Derivatives | Moderate to strong antiproliferative activity; apoptosis induction confirmed by assays |
| Antibacterial | Various Derivatives | MIC as low as 3.91 mg/L; comparable to standard antibiotics |
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-(4-chlorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide typically involves multi-step organic reactions. The compound features a benzo[b][1,4]thiazepine core, which is known for its versatility in medicinal chemistry. The molecular formula is with a molecular weight of approximately 433.89 g/mol.
Key Functional Groups
- Chlorobenzene : Enhances lipophilicity and biological activity.
- Furan : Contributes to the compound's reactivity and potential biological interactions.
- Thiazepine : Known for diverse pharmacological properties.
Anticancer Properties
Research indicates that derivatives of compounds containing the thiazolidinone framework exhibit moderate to strong antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications in the functional groups of thiazolidinones can significantly enhance their anticancer properties through mechanisms involving apoptosis and cell cycle arrest .
Case Study: Antiproliferative Activity
A study investigated the effects of thiazolidinone derivatives on human leukemia cell lines. The findings revealed that these compounds displayed dose-dependent antiproliferative activity, highlighting the importance of structural variations in enhancing biological efficacy .
Antimicrobial Effects
Compounds similar to this compound have shown promising antimicrobial activity against various pathogens. The presence of electron-withdrawing groups such as chlorine enhances their interaction with microbial targets .
Data Table: Antimicrobial Activity
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| N-(4-chlorophenyl)... | C. albicans | 8 µg/mL |
Potential Use in Drug Development
Due to its structural complexity and biological activity, this compound is being explored for its potential as a lead compound in drug development for cancer and infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
